molecular formula C32H41NO B568975 Dehydroxy Terfenadine CAS No. 1632048-95-3

Dehydroxy Terfenadine

Cat. No.: B568975
CAS No.: 1632048-95-3
M. Wt: 455.686
InChI Key: JKSNSYGKAXLLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroxy Terfenadine is a derivative of Terfenadine, a well-known antihistamine used to treat allergic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroxy Terfenadine can be synthesized through various chemical reactions involving Terfenadine as a precursor. One common method involves the removal of the hydroxyl group from Terfenadine under controlled conditions. This process typically requires the use of strong acids or bases as catalysts and may involve multiple steps to ensure the complete removal of the hydroxyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dehydroxy Terfenadine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Dehydroxy Terfenadine has several applications in scientific research:

Mechanism of Action

Dehydroxy Terfenadine exerts its effects by interacting with histamine receptors in the body. It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Comparison with Similar Compounds

Uniqueness: This modification can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

4-(4-benzhydrylpiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,28,30-31,34H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSNSYGKAXLLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632048-95-3
Record name (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethyl)piperidin-1-yl)butan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632048953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1RS)-1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(DIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2B4FT6BXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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